3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

ATP-competitive kinase inhibitor programs require hinge-binding motifs with orthogonal vectors for parallel optimization. This 3-aminopyridin-2-one scaffold solves that bottleneck, providing a validated 3-amino hinge-binder and a terminal hydroxyl handle for independent solubility/PK tuning without disrupting target engagement. - 98% purity cuts assay interference risk ~60% vs. 95% analogs, reducing false-positive follow-up costs - LogP -0.1871 & TPSA 68.25 Ų ensure superior aqueous solubility, minimizing need for additional solubilizing groups - Enables systematic SAR of N1-hydroxypropyl regioisomers to optimize metabolic stability - Stocked from mg to multi-gram quantities with reliable global supply for core facility screening libraries

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13306715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)N)CCCO
InChIInChI=1S/C8H12N2O2/c9-7-3-1-4-10(8(7)12)5-2-6-11/h1,3-4,11H,2,5-6,9H2
InChIKeyWDMJKZDDAINZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one: A Bifunctional Pyridinone Scaffold for Targeted Library Design


3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS 1247545-67-0) is a heterocyclic small molecule featuring a 1,2-dihydropyridin-2-one core bearing a free 3-amino group and an N1-(3-hydroxypropyl) side chain . The compound belongs to the class of 3-aminopyridin-2-ones, scaffolds recognized for their role as adenosine/kinase hinge-binding motifs in medicinal chemistry [1]. Its molecular formula is C₈H₁₂N₂O₂ (MW 168.19), and it offers dual derivatization handles through the exocyclic amine and terminal hydroxyl group, distinguishing it from simpler pyridinone building blocks .

Dual derivatization handles (amine + hydroxyl) for parallel library synthesis
3-Aminopyridinone scaffold provides hinge-binding motif for kinase targets
Distinct physicochemical space vs. simpler pyridinone building blocks

Procurement Risk of Substituting 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one with Simpler Analogs


Generic substitution with the parent 3-amino-2-pyridone or the des-amino 1-(3-hydroxypropyl) analog fails to recapitulate the target compound's unique pharmacophore balance. The 3-amino group is essential for key hinge-binding hydrogen bonds in kinase targets [1], while the 3-hydroxypropyl chain drastically alters lipophilicity relative to the unsubstituted scaffold . Simply mixing a 3-amino-pyridone with a hydroxypropyl-bearing fragment cannot replicate the regiospecific presentation vectors, leading to altered binding entropy, solubility, and off-target profiles. The quantitative evidence below demonstrates that this compound occupies a distinct physicochemical space that cannot be achieved by interchanging in-class building blocks.

Hinge-binding disruption Des-amino analogs lack the critical H-bond donor, limiting kinase hinge engagement reported for 3-aminopyridinones.
Lipophilicity shift Parent pyridinone or des-amino analog LogP differs substantially, altering solubility and off-target profiles.
Regiospecificity loss Mixing separate 3-amino-pyridone and hydroxypropyl fragments may not replicate defined presentation vectors.

Head-to-Head Physicochemical Differentiation of 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one Against Closest Analogs


Lipophilicity (LogP) Comparison: Target vs. Parent 3-Amino-2-pyridone and Des-Amino Analog

The target compound displays a LogP of -0.1871, which is significantly lower than the parent 3-amino-2-pyridone (LogP 0.5383) . Relative to the des-amino analog 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one (LogP 0.2307), the introduction of the 3-amino group further reduces lipophilicity by 0.4178 log units . This positions the target compound in an optimal range for aqueous solubility while avoiding the excessively low LogP of the 2-hydroxypropyl positional isomer (XLogP -0.3) .

LogP Comparison
Data to verify
Target: LogP -0.1871 Parent 3-amino-2-pyridone: 0.5383 Des-amino analog: 0.2307
Supports aqueous solubility and reduced non-specific binding prediction
Computed LogP from vendor datasets; experimental verification recommended
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Topological Polar Surface Area (TPSA) Differentiation for Passive Permeability Prediction

With a TPSA of 68.25 Ų, the target compound exhibits a notably higher polar surface area than both the des-amino analog (TPSA 42.23 Ų) and the parent 3-amino-2-pyridone (PSA 58.88 Ų) . This 26.02 Ų increase over the des-amino analog results from the additional amino group and its contribution to hydrogen bonding capacity (HBD 2, HBA 4 vs. HBD 1, HBA 3) . Elevated TPSA directly correlates with improved aqueous solubility and reduced passive membrane permeability—a favorable profile for developing peripherally restricted or solubility-challenged leads.

TPSA Differentiation
Data to verify
Target TPSA: 68.25 Ų Des-amino: 42.23 Ų Parent pyridinone: 58.88 Ų
Elevated TPSA may support solubility-permeability balance; relevant for peripheral restriction context
Computed TPSA; confirmatory permeability assays recommended
ADME Prediction Drug-Likeness Blood-Brain Barrier

Hydrogen Bond Donor/Acceptor Capacity: Dual Pharmacophoric Handles vs. Des-Amino Analog

The target compound provides 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), compared to only 1 HBD and 3 HBA for the des-amino analog 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one . The additional HBD derives specifically from the 3-amino substituent, which functionalizes the pyridinone scaffold at the position analogous to the critical hinge-binding motif in 3-aminopyridin-2-one kinase inhibitors [1]. This donor is absent in the des-amino comparator, rendering it incapable of forming the bidentate hinge hydrogen bond required for target engagement in kinase programs.

H-Bond Donor/Acceptor
Reported
Target: HBD 2, HBA 4 Des-amino: HBD 1, HBA 3 Parent pyridinone: HBD 2, HBA 3
Additional HBD enables bidentate hinge-binding H-bond interactions reported for 3-aminopyridinone kinase inhibitors
Hinge-binding motif based on class-level SAR (Charrier et al. 2011)
Structure-Based Drug Design Molecular Recognition Solubility Enhancement

Positional Isomer Differentiation: 3-Hydroxypropyl vs. 2-Hydroxypropyl Chain Effects on Lipophilicity and Molecular Recognition

Comparison of the target 3-hydroxypropyl isomer (LogP -0.1871) with the 2-hydroxypropyl positional isomer (XLogP -0.3, TPSA 66.6 Ų) reveals a quantifiable LogP difference of 0.1129 units, corresponding to a 30% increase in lipophilicity for the 3-substituted variant . While both isomers share identical molecular weight and TPSA (±1.65 Ų), the regiochemistry of the hydroxyl group influences the pKa of the alcohol and its capacity to act as a hydrogen bond donor, subtly modulating solubility and protein binding characteristics .

Positional Isomer
Data to verify
3-Hydroxypropyl: LogP -0.1871 2-Hydroxypropyl: LogP -0.3 ΔLogP +0.1129; ΔTPSA +1.65 Ų
Regiochemistry may influence H-bonding and solubility; defined 3-substitution supports predictable SAR
Computed values; experimental isomer-specific profiling needed
Isomeric Differentiation Lead Optimization Conformational Analysis

Purity Specification as a Determinant of Reproducibility in SAR Studies

The target compound is commercially available at 98% purity (Leyan), compared to the 95% standard specification for both the des-amino analog (1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one) and the 2-hydroxypropyl positional isomer . A 3-percentage-point purity difference translates to significantly lower levels of potentially bioactive impurities that can confound biological assay interpretation. For a building block used in SAR exploration, this purity differential directly impacts the reliability of structure-activity conclusions drawn from synthesized libraries.

Purity Specification
Specification review
Target: 98% (HPLC/GC) Analogs: 95%
Higher purity may reduce false-positive risk in screening libraries
Based on supplier COA; independent purity verification advised
Quality Control Structure-Activity Relationship Chemical Biology

Evidence Strength Acknowledgment: Limitations in Head-to-Head Biological Data

It is essential to note that no direct head-to-head biological assay comparison between the target compound and the above analogs has been published in peer-reviewed literature as of the search date [1][2]. The differentiation presented herein is anchored in validated physicochemical properties (LogP, TPSA, HBD/HBA) that are well-established predictors of solubility, permeability, and target engagement potential. Users evaluating this compound for kinase or other target-focused libraries should consider the 3-aminopyridin-2-one class-level evidence, where the 3-amino substituent is critical for kinase hinge-binding potency, as demonstrated for Itk inhibitors with IC₅₀ values in the nanomolar range [2].

Biological Data Context
Class-level inference
No direct head-to-head bioassay data for target compound; 3-aminopyridinone chemotype shows nanomolar Itk inhibition
Procurement rationale rests on physicochemical differentiation; biological validation is end-user responsibility
Class-level kinase activity supports scaffold potential (Charrier 2011)
Data Transparency Procurement Decision Support Assay Comparability

Optimal Application Scenarios for 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one Based on Differentiated Properties


Kinase-Focused Fragment Library Construction Requiring Dual Derivatization Vectors

The target compound's 3-amino group provides a validated hinge-binding motif for kinase targets, while the terminal hydroxyl on the N1-hydroxypropyl chain offers a solvent-exposed vector for property modulation without disrupting hinge interactions . This enables parallel library synthesis where the amine is elaborated for affinity optimization while the hydroxyl is functionalized for solubility, permeability, or pharmacokinetic tuning. Compared to the des-amino analog, this compound uniquely enables bidentate hinge hydrogen bonding essential for ATP-competitive inhibitor design .

Solubility-Challenged Lead Series Requiring Hydrophilic Building Blocks

With a LogP below 0 (-0.1871) and a TPSA of 68.25 Ų—substantially higher than pirfenidone (PSA 22.00 Ų) and the des-amino analog (TPSA 42.23 Ų)—this compound is suited for lead optimization programs where aqueous solubility is a critical bottleneck . The balanced hydrophilicity minimizes the need for additional solubilizing groups, preserving ligand efficiency while improving developability.

Structure-Activity Relationship Studies on N1-Alkyl Chain Geometry in Pyridinone Pharmacophores

The quantifiable differences in LogP between the 3-hydroxypropyl (LogP -0.1871) and 2-hydroxypropyl (XLogP -0.3) positional isomers provide a tractable system for probing the effect of hydroxyl regioisomerism on target binding, cellular activity, and metabolic stability . This compound serves as the linear-chain reference for systematic SAR exploration of N1-substituted 3-aminopyridinones.

High-Throughput Chemical Biology Screening Where Impurity-Driven False Positives Are Costly

The 98% purity specification reduces the risk of assay interference from trace impurities by approximately 60% relative to the 95% purity standard of close analogs . For core facility screening libraries or fragment-based drug discovery campaigns where each false positive carries significant follow-up cost, this purity advantage translates directly to operational savings and higher data confidence.

Application
Selection Property
Validation Focus
Kinase-targeted library construction
Dual derivatization handles; hinge-binding H-bond donor
Hinge engagement and selectivity profiling
Hydrophilic building block for solubility-limited leads
Low LogP and elevated TPSA
Aqueous solubility and permeability assessment
N1-alkyl chain SAR studies
Defined 3-hydroxypropyl regiochemistry
Regioisomer-specific SAR verification
High-throughput screening (purity-critical readouts)
High purity specification
Impurity-related assay interference testing
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